Elevated Lipophilicity (XLogP3) vs. the 1-Methyl Analog
The target compound demonstrates a computed XLogP3 of 1.7, compared to 0.8 for the direct 1-methyl analog (1-Methyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine, CAS 416869-66-4) [1][2]. This represents a more than 2-fold increase in the predicted partition coefficient, signifying higher lipophilicity due to the extended propyl chain. This differentiation is critical as it can directly impact passive membrane permeability, CNS penetration potential, and nonspecific protein binding. The 1-isopropyl analog (N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine, CAS 1021069-68-0) has the same molecular formula and weight, but its branched alkyl chain introduces a different steric and electronic environment .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (CID 2846723) [1] |
| Comparator Or Baseline | 1-Methyl analog (CAS 416869-66-4): XLogP3 = 0.8 [2]. 1-Isopropyl analog (CAS 1021069-68-0): No published XLogP3 data available . |
| Quantified Difference | ΔXLogP3 = +0.9 (vs. methyl analog). This is a substantial shift in property space for CNS drug design. |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release). |
Why This Matters
For CNS-targeted research or studies where membrane permeability is a variable, a difference of 0.9 log units in XLogP3 can shift a compound from a peripherally-selective to a brain-penetrant profile, making direct analog substitution invalid for SAR conclusions.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2846723. Retrieved April 30, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3152203. Retrieved April 30, 2026. View Source
